2,3-Dimethylquinolizinium
Description
2,3-Dimethylquinolizinium is a bicyclic aromatic cation featuring a quinolizinium core substituted with methyl groups at positions 2 and 3. Quinolizinium derivatives are characterized by their fused bicyclic structure, which consists of a pyridine ring fused to a benzene ring, conferring unique electronic and steric properties. The methyl substituents likely enhance lipophilicity and influence reactivity, making this compound a subject of interest in medicinal and materials chemistry.
Properties
Molecular Formula |
C11H12N+ |
|---|---|
Molecular Weight |
158.22g/mol |
IUPAC Name |
2,3-dimethylquinolizin-5-ium |
InChI |
InChI=1S/C11H12N/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-8H,1-2H3/q+1 |
InChI Key |
QVNHAXUJQLMCQP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=[N+]2C=C1C |
Canonical SMILES |
CC1=CC2=CC=CC=[N+]2C=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- 2,3-Dimethylquinolizinium vs. Quinoxaline Derivatives: 2,3-Dimethylquinoxaline (C₁₀H₁₀N₂) is a neutral heterocycle with two nitrogen atoms in a six-membered aromatic ring. In contrast, quinolizinium is a cationic bicyclic system with a single nitrogen atom. The charged nature of quinolizinium derivatives enhances solubility in polar solvents but may limit membrane permeability .
- 2,3-Dihydroquinazolinones: These compounds feature a partially saturated quinazoline ring, reducing aromaticity compared to quinolizinium. Their pharmacological activities (e.g., antimicrobial, anticancer) are attributed to hydrogen-bonding motifs and planar structures .
- Dihydroimidazoquinolines: Synthesized via acid chlorides or amides, these compounds exhibit varied substitution patterns, enabling tailored electronic properties for catalytic or therapeutic applications .
Physicochemical Properties
Key differences in properties are summarized below:
Pharmacological and Application Potential
- 2,3-Dimethylquinoxaline: Exhibits favorable ADME properties (e.g., high gastrointestinal absorption) per Swiss-ADME predictions, suggesting drug-likeness .
- 2,3-Dihydroquinazolinones: Demonstrated antimicrobial and anticancer activities in vitro, linked to electron-withdrawing substituents .
- Quinolizinium Salts: Their cationic nature and extended π-systems make them candidates for fluorescent dyes or ionic liquids .
Research Findings and Discussion
- Synthetic Challenges: Quinolizinium synthesis requires stringent conditions (e.g., perchloric acid), whereas quinoxalines are more accessible via room-temperature reactions .
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